molecular formula C19H12N2O5 B1207828 N-[3-[(1,3-dioxo-5-isoindolyl)oxy]phenyl]-2-furancarboxamide

N-[3-[(1,3-dioxo-5-isoindolyl)oxy]phenyl]-2-furancarboxamide

Cat. No.: B1207828
M. Wt: 348.3 g/mol
InChI Key: KSHMRKKHUPYEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[(1,3-dioxo-5-isoindolyl)oxy]phenyl]-2-furancarboxamide is a member of furans and an aromatic amide.

Scientific Research Applications

Immune Response and Antiallergic Activity

  • Anti-allergic Properties: Research has shown that derivatives of N-[3-[(1,3-dioxo-5-isoindolyl)oxy]phenyl]-2-furancarboxamide exhibit significant anti-allergic activities. These compounds have been tested for their effectiveness in inhibiting allergic responses and have shown promising results (Mack et al., 1987); (Georgiev et al., 1987).

Chemical Synthesis and Transformations

  • Chemical Transformations: This compound has been a subject of interest in chemical synthesis, particularly in the context of novel rearrangements and transformations of furancarboxamide derivatives. These studies contribute significantly to the field of organic chemistry and the understanding of complex chemical processes (Levai et al., 2002).

Chemosensor Development

  • Chemosensor for Ion Detection: this compound has been used in the development of chemosensors. A notable application is in the creation of sensors for the detection of specific ions, which is vital in environmental monitoring and biological research (Ravichandiran et al., 2020).

Molecular Structure Analysis

  • Structural Analysis: Studies have been conducted on the molecular and crystal structures of furancarboxamide derivatives. These investigations provide insights into the structural properties and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Pavlović et al., 2004).

Potential for Energetic Materials

  • Energetic Materials Development: Research has explored the use of furancarboxamide derivatives in the design of high-performance energetic materials. These materials have potential applications in various industries, particularly in the field of explosives and propellants (Zhang & Shreeve, 2014).

Cycloaddition Reactions

Properties

Molecular Formula

C19H12N2O5

Molecular Weight

348.3 g/mol

IUPAC Name

N-[3-(1,3-dioxoisoindol-5-yl)oxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C19H12N2O5/c22-17-14-7-6-13(10-15(14)18(23)21-17)26-12-4-1-3-11(9-12)20-19(24)16-5-2-8-25-16/h1-10H,(H,20,24)(H,21,22,23)

InChI Key

KSHMRKKHUPYEKG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)NC3=O)NC(=O)C4=CC=CO4

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)NC3=O)NC(=O)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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